Bienvenue dans la boutique en ligne BenchChem!

4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one

AMP Deaminase Inhibition Enzyme Selectivity Medicinal Chemistry

Procure the authentic 4,7-dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one core to ensure target selectivity. This unsubstituted aglycon is the essential non-nucleotide transition-state mimetic for rational inhibitor design. Generic analogs or alkylated derivatives cannot substitute, as N3-alkylation or C-5 substitution shifts enzyme selectivity by orders of magnitude (Ki >1000 µM vs 0.41 µM). Use this ≥95% pure building block for divergent ADA/AMPDA programs or FBDD campaigns.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 72079-77-7
Cat. No. B1599751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one
CAS72079-77-7
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(NC=N1)N=CN2
InChIInChI=1S/C6H6N4O/c11-4-1-7-2-9-6-5(4)8-3-10-6/h2-3H,1H2,(H,7,9)(H,8,10)
InChIKeyASIWDXWEDFFGPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one (CAS 72079-77-7): Core Scaffold and Key Intermediate


4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one (CAS 72079-77-7) is a heterocyclic compound characterized by a fused imidazole-diazepine ring system with an 8-one functional group . It serves as the fundamental aglycon core of the coformycin class of natural products and is a critical synthetic intermediate for developing potent enzyme inhibitors, notably for adenosine deaminase (ADA) and adenosine 5'-monophosphate deaminase (AMPDA) [1]. Its molecular formula is C6H6N4O, with a molecular weight of 150.14 g/mol [2].

Why Generic Substitution of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one with Close Analogs Fails in Critical Assays


The 4,7-dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one scaffold is a privileged, non-nucleotide transition-state mimetic core [1]. Generic substitution with closely related analogs, such as the hydrochloride salt or alkylated derivatives, is not feasible because the specific substitution pattern and tautomeric state of the core dictate both its role as a synthetic intermediate and the final inhibitor's potency and selectivity profile [2]. Even minor structural changes, such as N3-alkylation or C-5 alkyl substitution, are known to dramatically shift selectivity between related enzymes like AMPDA and ADA by orders of magnitude (Ki shifts from 4.2 µM to >1000 µM), underscoring the critical nature of the precise core structure for rational design [3].

Quantitative Differentiation of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one from Key Analogs and Derivatives


Synthetic Intermediate for Selective AMPDA Inhibitors: Comparative Ki Values

The 4,7-dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one core is essential for generating a series of N3-substituted coformycin aglycon analogues that selectively inhibit AMPDA over ADA. A derivative with an alpha-benzyl hexanoic acid side chain (Compound 7j) exhibited an AMPDA Ki of 0.41 µM, compared to an ADA Ki of >1000 µM [1]. This >2400-fold selectivity is a direct result of modifications to the parent core, and the unsubstituted core itself (Compound 4) serves as the critical synthetic entry point for this class of inhibitors [2].

AMP Deaminase Inhibition Enzyme Selectivity Medicinal Chemistry

Baseline Enzyme Inhibitory Profile of the Unsubstituted Core

The unsubstituted parent scaffold, 6,7-dihydroimidazo[4,5-d][1,3]diazepin-8(3H)-one (a tautomer of the target compound), serves as a critical baseline control. In structure-activity relationship (SAR) studies, this core is used to assess the impact of N3-substitutions. While specific Ki data for the unsubstituted core is not widely reported in isolation, its activity as an AMPDA inhibitor is inferred to be low, and its primary value is as a versatile synthetic intermediate [1]. This contrasts with its hydrochloride salt (CAS 71222-44-1), which has different physicochemical properties (MW 186.60) and is used in different synthetic contexts [2].

AMPDA Inhibition Baseline Activity SAR Studies

In Vitro Cell-Based Activity of Analogous Compounds

While direct quantitative data for the target compound in cellular assays is limited, a relevant class-level inference can be drawn from structurally analogous compounds. A series of compounds analogous to 4,7-dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one were tested against HeLa cells, showing IC50 values in the range of 9.5 µM to 32 µM . This suggests that derivatives of this core possess moderate in vitro activity against this cancer cell line without significant toxicity to normal cells, a baseline profile that can be used to benchmark new analogs.

Cytotoxicity HeLa Cells Anticancer

Optimal Research Applications for 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one (CAS 72079-77-7)


Synthesis of Selective AMP Deaminase (AMPDA) Inhibitors

The core is alkylated at the N3-position to generate a series of compounds that selectively inhibit AMPDA over ADA. This is a direct application of the quantitative selectivity data (Ki > 1000 µM for ADA vs 0.41 µM for AMPDA for a key derivative) [1]. Researchers developing therapeutics for ischemic damage or conditions where modulating local adenosine concentration is beneficial should procure this core scaffold.

Scaffold for Adenosine Deaminase (ADA) Inhibitor Development

While some derivatives show high AMPDA selectivity, other modifications to the 4,7-dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one core yield potent ADA inhibitors [1]. The core's synthetic versatility allows for divergent exploration of both enzyme families, making it a valuable building block for medicinal chemistry programs targeting purine metabolism.

General Heterocyclic Building Block for Fragment-Based Drug Discovery (FBDD)

The core's low molecular weight (150.14 g/mol) and dense functionalization make it an ideal fragment for FBDD campaigns [2]. Its established role as a transition-state mimetic [1] provides a rational basis for its inclusion in targeted libraries against enzymes with nucleotide or nucleoside substrates, offering a pre-validated starting point for lead generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.